Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a , which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable amine (e.g., cyclohexylamine) reacts with a halogenated thiophene derivative.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of thiophene with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamino group, used as an intermediate in the synthesis of other organic compounds.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities and applications in materials science.
Uniqueness
Ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H28N2O3S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H28N2O3S/c1-3-14-12-15(18(22)23-4-2)17(24-14)20-16(21)10-11-19-13-8-6-5-7-9-13/h12-13,19H,3-11H2,1-2H3,(H,20,21) |
InChI Key |
LEHLGOHMIVTMMX-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC |
Origin of Product |
United States |
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